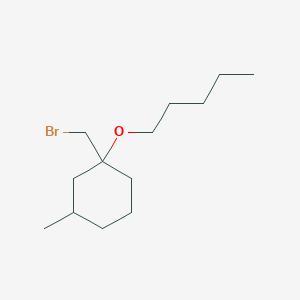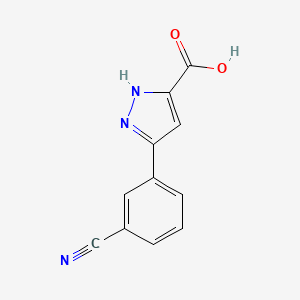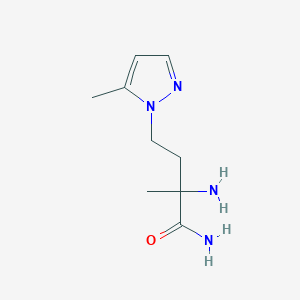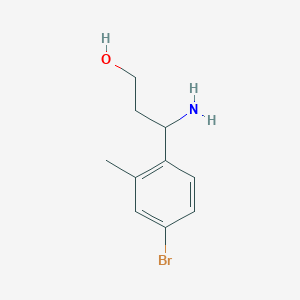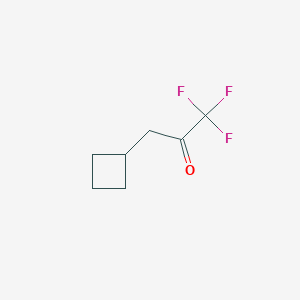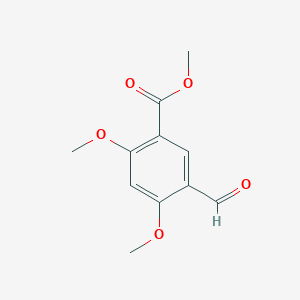![molecular formula C11H14BrNO3 B13620798 Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate typically involves the reaction of 2-bromopyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Bromopyridine+tert-Butyl bromoacetateK2CO3,DMF,heatTert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The ester group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Products include alcohols or alkanes derived from the ester group.
Applications De Recherche Scientifique
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a ligand binding to proteins or enzymes, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl 2-(4-bromopyridin-2-yl)acetate
- Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
Uniqueness
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl ester group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14BrNO3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-9(14)7-15-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |
Clé InChI |
SWEQONVTINJFHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=C(N=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


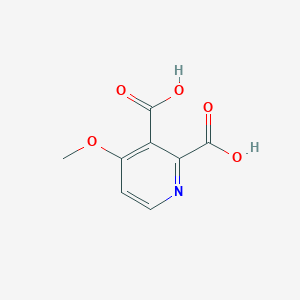
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)

![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)


